molecular formula C10H12Br2O B3230723 1,3-Dibromo-2-(1-methylethoxy)-5-methylbenzene CAS No. 1310416-53-5

1,3-Dibromo-2-(1-methylethoxy)-5-methylbenzene

Cat. No.: B3230723
CAS No.: 1310416-53-5
M. Wt: 308.01 g/mol
InChI Key: CGCHJWUPIIIFGW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,3-Dibromo-2-(1-methylethoxy)-5-methylbenzene is an organic compound with the molecular formula C10H12Br2O It is a derivative of benzene, where two bromine atoms are substituted at the 1 and 3 positions, a methoxy group at the 2 position, and a methyl group at the 5 position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-Dibromo-2-(1-methylethoxy)-5-methylbenzene typically involves the bromination of 2-(1-methylethoxy)-5-methylbenzene. The reaction is carried out using bromine (Br2) in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr3) under controlled conditions to ensure selective bromination at the desired positions.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to maintain precise control over reaction conditions, such as temperature, pressure, and reactant concentrations. This ensures high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

1,3-Dibromo-2-(1-methylethoxy)-5-methylbenzene undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atoms can be substituted by other nucleophiles such as hydroxide (OH-), amine (NH2-), or alkoxide (RO-).

    Oxidation Reactions: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction Reactions: The bromine atoms can be reduced to hydrogen atoms using reducing agents like zinc (Zn) and hydrochloric acid (HCl).

Common Reagents and Conditions

    Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic medium.

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

    Reduction: Zinc (Zn) and hydrochloric acid (HCl) or catalytic hydrogenation using palladium on carbon (Pd/C).

Major Products

    Substitution: Formation of 2-(1-methylethoxy)-5-methylphenol or 2-(1-methylethoxy)-5-methylamine.

    Oxidation: Formation of 2-(1-methylethoxy)-5-methylbenzaldehyde or 2-(1-methylethoxy)-5-methylbenzoic acid.

    Reduction: Formation of 2-(1-methylethoxy)-5-methylbenzene.

Scientific Research Applications

1,3-Dibromo-2-(1-methylethoxy)-5-methylbenzene has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1,3-Dibromo-2-(1-methylethoxy)-5-methylbenzene involves its interaction with molecular targets through its functional groups. The bromine atoms can participate in halogen bonding, while the methoxy and methyl groups can engage in hydrophobic interactions. These interactions can influence the compound’s reactivity and binding affinity to various targets, such as enzymes or receptors.

Comparison with Similar Compounds

Similar Compounds

  • 1,3-Dibromo-2-methoxy-5-methylbenzene
  • 1,3-Dibromo-2-ethoxy-5-methylbenzene
  • 1,3-Dibromo-2-(1-methylethoxy)-4-methylbenzene

Uniqueness

1,3-Dibromo-2-(1-methylethoxy)-5-methylbenzene is unique due to the specific positioning of its functional groups, which imparts distinct chemical properties and reactivity. The presence of both bromine and methoxy groups allows for versatile chemical modifications, making it a valuable intermediate in organic synthesis.

Properties

IUPAC Name

1,3-dibromo-5-methyl-2-propan-2-yloxybenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12Br2O/c1-6(2)13-10-8(11)4-7(3)5-9(10)12/h4-6H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CGCHJWUPIIIFGW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)Br)OC(C)C)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12Br2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901247452
Record name 1,3-Dibromo-5-methyl-2-(1-methylethoxy)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901247452
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

308.01 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1310416-53-5
Record name 1,3-Dibromo-5-methyl-2-(1-methylethoxy)benzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1310416-53-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,3-Dibromo-5-methyl-2-(1-methylethoxy)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901247452
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1,3-Dibromo-2-(1-methylethoxy)-5-methylbenzene
Reactant of Route 2
Reactant of Route 2
1,3-Dibromo-2-(1-methylethoxy)-5-methylbenzene
Reactant of Route 3
Reactant of Route 3
1,3-Dibromo-2-(1-methylethoxy)-5-methylbenzene
Reactant of Route 4
Reactant of Route 4
1,3-Dibromo-2-(1-methylethoxy)-5-methylbenzene
Reactant of Route 5
Reactant of Route 5
1,3-Dibromo-2-(1-methylethoxy)-5-methylbenzene
Reactant of Route 6
Reactant of Route 6
1,3-Dibromo-2-(1-methylethoxy)-5-methylbenzene

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.